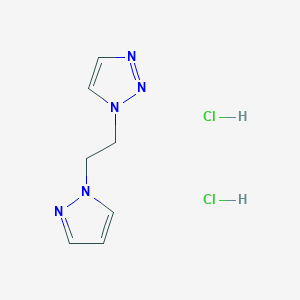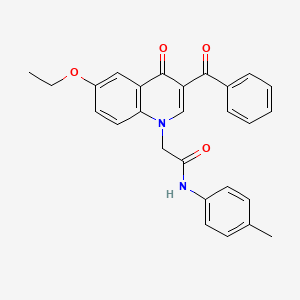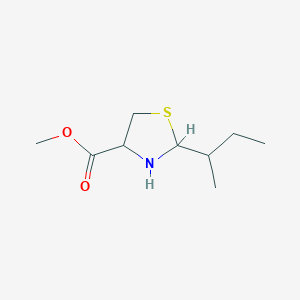
1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its common uses and role in scientific research .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Photovoltaic Performance Enhancement
The addition of functional groups to derivatives similar to 1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene has been explored for enhancing the photovoltaic performance in polymer solar cells. For instance, a study by Jin et al. (2016) discusses the synthesis and evaluation of a derivative used as an electron acceptor in polymer solar cells, showcasing an improvement in power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional materials (Jin et al., 2016).
Synthesis of Hyperbranched Polymers
The potential of similar bromomethyl compounds in synthesizing hyperbranched polymers has been documented. Uhrich et al. (1992) described the self-condensation of a related compound to yield polymers with significant molecular weights, emphasizing their utility in creating materials with unique properties (Uhrich et al., 1992).
Sterically Protected Phosphorus Compounds
Yoshifuji et al. (1993) utilized a sterically hindered bromobenzene compound to stabilize low-coordinate phosphorus compounds, highlighting the importance of such materials in the development of novel chemical entities with potential applications in catalysis and material science (Yoshifuji et al., 1993).
Coordination Chemistry and Metal Ion Complexes
Research by Plenio et al. (1997) explores the coordination chemistry of fluorocarbons, using derivatives of this compound to form novel fluorocryptands. These studies demonstrate the ability of such compounds to complex with group I and II metal ions, leading to significant shifts in NMR resonances, which could have implications for sensing and separation technologies (Plenio et al., 1997).
Liquid-phase Oxidation and Functionalization
Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system, yielding various oxidation products with high selectivity. Such research underscores the utility of bromomethylated compounds in synthetic chemistry, particularly in the selective functionalization of aromatic compounds (Okada & Kamiya, 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-3,4-difluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZWULQMAYZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

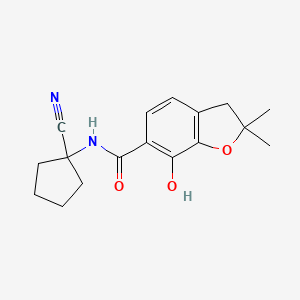
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687858.png)
![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)
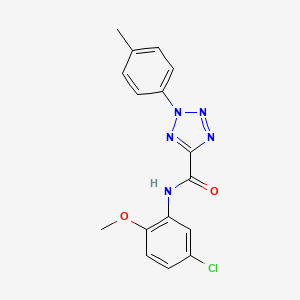
![[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B2687863.png)
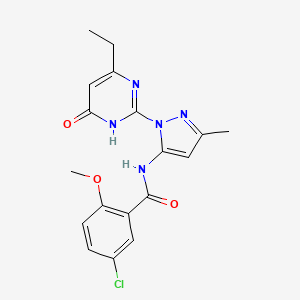
![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)
![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)


